molecular formula C7H7BF3NO2 B13692596 4-Amino-2-(trifluoromethyl)phenylboronic Acid

4-Amino-2-(trifluoromethyl)phenylboronic Acid

Cat. No.: B13692596
M. Wt: 204.94 g/mol
InChI Key: VPALYLNWEMVKFF-UHFFFAOYSA-N
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Description

4-Amino-2-(trifluoromethyl)phenylboronic acid is a boronic acid derivative featuring a phenyl ring substituted with an amino (-NH₂) group at the para position and a trifluoromethyl (-CF₃) group at the ortho position. The amino group is electron-donating, while the -CF₃ group is strongly electron-withdrawing, creating a unique electronic environment that influences reactivity in cross-coupling reactions, solubility, and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(trifluoromethyl)phenylboronic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitro-2-(trifluoromethyl)aniline.

    Reduction: The nitro group is reduced to an amino group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas (H2).

    Borylation: The resulting 4-amino-2-(trifluoromethyl)aniline is then subjected to borylation using a boron source such as bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(trifluoromethyl)phenylboronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids. It forms carbon-carbon bonds by coupling with aryl or vinyl halides in the presence of a palladium catalyst and a base.

    Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide (H2O2).

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).

    Oxidizing Agents: Hydrogen peroxide (H2O2) for oxidation reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Resulting from the oxidation of the boronic acid group.

Scientific Research Applications

4-Amino-2-(trifluoromethyl)phenylboronic acid is an organoboron compound with a trifluoromethyl group and an amino group attached to a phenyl ring. The presence of a boronic acid functional group allows it to form reversible covalent bonds with diols, making it useful in organic synthesis and medicinal chemistry. Its molecular formula is C7H7BF3NO2, and its molecular weight is approximately 203.94 g/mol.

Applications

  • Organic Synthesis this compound is used as a reagent in various coupling reactions.
  • Medicinal Chemistry The boronic acid functional group's ability to form reversible covalent bonds makes it useful in medicinal chemistry. Studies on the interactions of this compound with biological systems can help determine potential therapeutic effects, such as its binding affinity with proteins or enzymes to inhibit serine proteases by forming reversible covalent bonds.
  • Antimicrobial Activity 2-Formyl-5-trifluoromethyl phenylboronic acid demonstrates moderate antifungal and antibacterial activity . At a high dose (100 µg), it inhibits the growth of Candida albicans and Aspergillus niger .

Analogues

Several compounds share structural similarities with this compound, each with unique properties and applications.

Research

Mechanism of Action

The mechanism of action of 4-Amino-2-(trifluoromethyl)phenylboronic acid in chemical reactions involves the following steps:

    Transmetalation: In Suzuki-Miyaura coupling, the boronic acid group transfers its organic group to the palladium catalyst.

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl or vinyl halide.

    Reductive Elimination: The final step involves the formation of the carbon-carbon bond and the regeneration of the palladium catalyst.

Comparison with Similar Compounds

Structural and Electronic Effects

The table below compares key properties of 4-Amino-2-(trifluoromethyl)phenylboronic acid with structurally similar boronic acids:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Reactivity Notes
This compound* -NH₂ (C4), -CF₃ (C2) C₇H₆BF₃NO₂ 204.94† Not reported Enhanced reactivity due to -NH₂/-CF₃ synergy
4-(Trifluoromethyl)phenylboronic acid -CF₃ (C4) C₇H₆BF₃O₂ 189.93 245–250 High coupling efficiency in Pd-catalyzed reactions
2-Amino-4-(trifluoromethyl)phenylboronic acid -NH₂ (C2), -CF₃ (C4) C₇H₇BF₃NO₂ 204.94 Not reported Steric hindrance near boronic acid reduces coupling yields
2,4-Bis(trifluoromethyl)phenylboronic acid -CF₃ (C2, C4) C₈H₅BF₆O₂ 257.92 Not reported Strong electron-withdrawing effects stabilize intermediates
2-Bromo-5-(trifluoromethyl)phenylboronic acid -Br (C2), -CF₃ (C5) C₇H₅BBrF₃O₂ 268.82 Not reported Halogen substituents enable sequential functionalization
4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid -O-iPr (C4), -CF₃ (C2) C₁₀H₁₁BF₃O₃ 263.00‡ Not reported Alkoxy groups improve solubility in polar solvents

Notes: *Inferred structure based on naming conventions. †Calculated from molecular formula. ‡Estimated based on substituent contributions.

Reactivity in Cross-Coupling Reactions

  • 4-(Trifluoromethyl)phenylboronic acid: Exhibits high reactivity in Suzuki-Miyaura couplings due to the electron-withdrawing -CF₃ group, which polarizes the boron-carbon bond. A study demonstrated 71% yield in a Pd-catalyzed reaction with methyl tiglate, with minor byproducts .
  • Amino-substituted analogs: The -NH₂ group in this compound may act as a directing group, accelerating transmetalation steps. However, competing side reactions (e.g., oxidation of -NH₂) could require protective strategies .
  • Halogenated analogs : Bromine substituents (e.g., 2-Bromo-5-(trifluoromethyl)phenylboronic acid) enable sequential cross-couplings but introduce steric challenges .

Electronic and Steric Considerations

  • Electron-withdrawing groups (-CF₃) : Enhance electrophilicity of the boron atom, increasing reaction rates in cross-couplings .
  • However, -NH₂ may reduce solubility in organic solvents .
  • Steric hindrance: Bulky substituents near the boronic acid (e.g., 2-Amino-4-CF₃ isomer) reduce coupling efficiency by impeding access to the catalytic site .

Key Research Findings

Catalytic Performance: 4-(Trifluoromethyl)phenylboronic acid achieved 71% yield in a Pd-catalyzed coupling, outperforming non-fluorinated analogs. This highlights the role of -CF₃ in stabilizing transition states .

Positional Isomerism: The 4-amino-2-CF₃ isomer is hypothesized to exhibit higher reactivity than its 2-amino-4-CF₃ counterpart due to reduced steric crowding .

Multi-Substituted Derivatives : Bis-CF₃ derivatives (e.g., 2,4-Bis(trifluoromethyl)phenylboronic acid) show exceptional stability but require harsh reaction conditions due to strong electron withdrawal .

Biological Activity

4-Amino-2-(trifluoromethyl)phenylboronic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound possesses a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and is often utilized in drug design. The trifluoromethyl group enhances its lipophilicity and can influence its interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that derivatives of phenylboronic acids exhibit significant antimicrobial properties. A study highlighted that 2-formyl-5-trifluoromethyl phenylboronic acid showed moderate antifungal activity against Candida albicans and Aspergillus niger , with a lower Minimum Inhibitory Concentration (MIC) against Bacillus cereus compared to established antifungal agents like Tavaborole .

Microorganism MIC (µg/mL) Comparison
Candida albicans 100Lower than amphotericin B
Aspergillus niger 100Higher activity than AN2690
Bacillus cereus < 50More effective than AN2690

The proposed mechanism of action for this compound involves the inhibition of specific enzymes associated with bacterial protein synthesis. For instance, studies involving docking simulations revealed that the compound interacts with the leucyl-tRNA synthetase (LeuRS) in Escherichia coli , inhibiting its activity effectively .

Study 1: Antimicrobial Efficacy

In vitro studies demonstrated that the compound significantly inhibited the growth of various microorganisms. The agar diffusion method was employed to evaluate its efficacy, revealing a notable zone of inhibition at higher concentrations (100 µg/mL) against both fungal strains tested .

Study 2: Fragment-Based Screening

A fragment-based screening approach identified several protein targets for boronic acids, including those involved in metabolic pathways critical for microbial survival. This platform allowed for the mapping of interactions between the compound and over 2000 protein targets, indicating broad-spectrum potential .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-amino-2-(trifluoromethyl)phenylboronic acid?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , where aryl halides react with boronic acids in the presence of a palladium catalyst. For example, trifluoromethyl-substituted aryl halides (e.g., 4-chloro-3-(trifluoromethyl)aniline) can react with bis(pinacolato)diboron under catalytic conditions to introduce the boronic acid group . Key parameters include optimizing the ligand (e.g., triphenylphosphine), solvent (e.g., THF or DMF), and temperature (60–100°C) to enhance yield and purity.

Q. How can researchers verify the structural integrity of this compound?

Spectroscopic techniques are critical:

  • ¹H/¹³C NMR : Confirm the presence of the trifluoromethyl group (δ ~120–125 ppm in ¹⁹F NMR) and boronic acid protons (δ ~7–9 ppm in ¹H NMR) .
  • FT-IR : Detect B-O stretching (~1340 cm⁻¹) and N-H bending (~1600 cm⁻¹) vibrations .
  • Mass spectrometry : Validate the molecular ion peak (m/z = 213.16 for C₉H₆F₃N₃) and fragmentation pattern .

Q. What are the solubility characteristics of this boronic acid in common solvents?

Experimental data indicate limited aqueous solubility (≤5 mg/mL at 25°C) due to the hydrophobic trifluoromethyl group. Polar aprotic solvents like DMSO or DMF enhance solubility (>50 mg/mL), while chloroform and acetone show moderate dissolution (~10–20 mg/mL) . Pre-sonication or mild heating (40–50°C) is recommended for homogeneous solution preparation.

Advanced Research Questions

Q. How does the trifluoromethyl group influence Suzuki-Miyaura coupling efficiency?

The electron-withdrawing nature of the -CF₃ group reduces electron density on the aromatic ring, slowing oxidative addition in palladium catalysis. To mitigate this, researchers use bulky ligands (e.g., SPhos) to stabilize the Pd intermediate and elevate reaction temperatures (80–100°C) . Contrastingly, this substituent improves regioselectivity in couplings with heteroaryl halides due to steric hindrance .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Discrepancies arise from crystallinity variations (amorphous vs. crystalline forms) and residual solvents. To standardize measurements:

  • Use dynamic light scattering (DLS) to assess particle size distribution.
  • Perform thermogravimetric analysis (TGA) to rule out solvent interference.
  • Compare solubility in buffered solutions (pH 7.4 vs. 5.0) to account for boronic acid’s pH-dependent equilibria .

Q. What strategies optimize catalytic activity in amidation reactions using this boronic acid?

Recent studies highlight its role as a Lewis acid catalyst in dehydrative amidation. Key optimizations include:

  • Solvent choice : Toluene or xylene at reflux (110–140°C) to azeotropically remove water.
  • Additives : 4Å molecular sieves to scavenge residual moisture.
  • Substrate ratio : A 1:1.2 molar ratio of carboxylic acid to amine minimizes side reactions .

Q. What computational methods predict the compound’s interaction with biological targets?

Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) model its electronic structure, revealing high electrophilicity at the boron atom, which facilitates binding to diols (e.g., glycoproteins).Molecular docking (AutoDock Vina) further simulates binding affinities with enzymes like fatty acid amide hydrolase (FAAH), leveraging its boronic acid moiety for transition-state mimicry .

Q. Methodological Considerations

  • Handling and Storage : Store at 2–8°C under inert gas (Ar/N₂) to prevent boronic acid oxidation. Use anhydrous solvents for reactions .
  • Biological Assays : For cytotoxicity studies, dissolve the compound in DMSO (≤0.1% final concentration) to avoid solvent interference .
  • Data Reproducibility : Report reaction conditions (e.g., Pd source, ligand, solvent purity) in detail, as minor variations significantly impact yields .

Properties

Molecular Formula

C7H7BF3NO2

Molecular Weight

204.94 g/mol

IUPAC Name

[4-amino-2-(trifluoromethyl)phenyl]boronic acid

InChI

InChI=1S/C7H7BF3NO2/c9-7(10,11)5-3-4(12)1-2-6(5)8(13)14/h1-3,13-14H,12H2

InChI Key

VPALYLNWEMVKFF-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)N)C(F)(F)F)(O)O

Origin of Product

United States

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